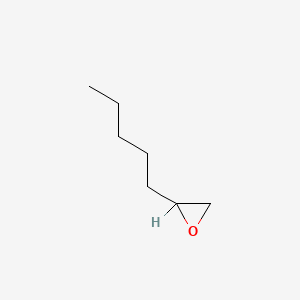

1,2-Epoxyheptane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pentyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-3-4-5-7-6-8-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOFYYYCFRVWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911736 | |

| Record name | 2-Pentyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5063-65-0, 110549-07-0 | |

| Record name | Heptane, 1,2-epoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005063650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Epoxyheptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Epoxyheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to the Chemistry of 1,2-Epoxyheptane

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1,2-epoxyheptane (also known as 2-pentyloxirane), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's core chemical properties, structure, synthesis, reactivity, and analytical characterization. The narrative emphasizes the causal relationships behind experimental methodologies, grounding theoretical knowledge in practical application.

1,2-Epoxyheptane is a terminal epoxide featuring a seven-carbon aliphatic chain. The defining feature of its structure is the oxirane ring, a three-membered heterocycle containing two carbon atoms and one oxygen atom. This ring is located at the C1 and C2 positions of the heptane backbone.

Structural Attributes

The three-membered ring of 1,2-epoxyheptane is highly strained, with C-C-O and C-O-C bond angles of approximately 60°. This significant deviation from the ideal tetrahedral angle (109.5°) is the primary driver of its high reactivity. The molecule is chiral at the C2 carbon, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-1,2-epoxyheptane and (S)-1,2-epoxyheptane.[1] The specific stereochemistry is crucial in pharmaceutical and fine chemical synthesis, where biological activity is often enantiomer-dependent.

Sources

Technical Guide: Synthesis of 1,2-Epoxyheptane from 1-Heptene

Executive Summary

1,2-Epoxyheptane (CAS: 5063-65-0) is a critical electrophilic intermediate used in the synthesis of functionalized surfactants, polymer stabilizers, and pharmaceutical building blocks. Its synthesis from 1-heptene represents a classic challenge in organic chemistry: the oxidation of a terminal alkene. Unlike electron-rich internal alkenes, terminal alkenes possess lower nucleophilicity, requiring robust oxidative conditions to achieve high conversion.

This guide details two distinct methodologies:

-

The Gold Standard (Chemical): m-CPBA epoxidation (Prilezhaev Reaction). This route offers high reliability, stereospecificity (syn-addition), and ease of monitoring, making it the preferred method for initial drug discovery phases.

-

The Green Alternative (Biocatalytic): Chemo-enzymatic oxidation using Candida antarctica Lipase B (Novozym® 435).[1][2] This route eliminates shock-sensitive peracids and chlorinated solvents, aligning with GMP impurity control standards.

Part 1: Mechanistic Foundations

The Prilezhaev Reaction (m-CPBA)

The conversion of 1-heptene to 1,2-epoxyheptane via meta-chloroperoxybenzoic acid (m-CPBA) proceeds through a concerted, single-step mechanism. The transition state is often described as a "Butterfly Mechanism," where the peracid adopts an intramolecular hydrogen-bonded geometry.[3][4]

Key Mechanistic Features:

-

Concerted Process: Bond breaking and forming occur simultaneously; there are no carbocation intermediates.

-

Stereospecificity: The geometry of the alkene is retained. Although 1-heptene is achiral, this mechanism ensures syn addition of the oxygen.

-

Frontier Orbitals: The reaction is driven by the interaction between the HOMO of the alkene (

) and the LUMO of the peracid (

Figure 1: The concerted "Butterfly" transition state mechanism for m-CPBA epoxidation.

Part 2: Experimental Protocols

Protocol A: Chemical Synthesis via m-CPBA

Best for: Small scale (<10g), high purity requirements, rapid synthesis.

Safety Critical: m-CPBA is a shock-sensitive peroxide. Store at 2-8°C. Do not scrape pure solids with metal spatulas.

Materials

-

Substrate: 1-Heptene (10 mmol, 0.98 g)

-

Oxidant: m-CPBA (77% purity, 12 mmol, ~2.7 g) – Note: Commercial m-CPBA is often 70-77% pure; adjust mass accordingly.

-

Solvent: Dichloromethane (DCM) (50 mL)

-

Quench: Sat. aq.

(Sodium Sulfite) and Sat. aq.

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-heptene (0.98 g) in DCM (40 mL).

-

Temperature Control: Cool the solution to 0°C using an ice/water bath. Causality: Lower temperature prevents exotherms and suppresses side reactions like epoxide opening.

-

Addition: Dissolve m-CPBA (2.7 g) in the remaining DCM (10 mL) and add dropwise over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 9:1). Stain with p-Anisaldehyde (epoxides turn blue/purple).

-

-

Quench & Workup:

-

Cool back to 0°C.

-

Add 20 mL sat.

to destroy excess peroxide (Starch-iodide paper test should be negative). -

Add 20 mL sat.

to neutralize m-chlorobenzoic acid.

-

-

Isolation: Separate the organic layer. Extract aqueous layer 2x with DCM.

-

Purification: Dry combined organics over

, filter, and concentrate in vacuo (keep bath < 40°C due to product volatility). -

Distillation: Purify via Kugelrohr or micro-distillation (b.p. ~142°C at atm, or ~45°C at 15 mmHg).

Protocol B: Chemo-Enzymatic Synthesis (Green Route)

Best for: Scalability, avoiding chlorinated solvents, "Green Chemistry" compliance.

Mechanism: Candida antarctica Lipase B (immobilized as Novozym® 435) catalyzes the perhydrolysis of ethyl acetate (solvent) or a fatty acid carrier by hydrogen peroxide to form a peracid in situ. This peracid oxidizes the alkene.[4][5][6]

Figure 2: Lipase-mediated in situ generation of peracid for alkene epoxidation.

Step-by-Step Methodology

-

Setup: To a flask, add 1-heptene (10 mmol) and Ethyl Acetate (20 mL).

-

Note: Ethyl acetate acts as both solvent and peracid precursor.

-

-

Catalyst Addition: Add Novozym® 435 (10-20% w/w relative to substrate).

-

Oxidant Addition: Add 30%

(15 mmol, 1.5 equiv) dropwise.-

Expert Tip: Add

in aliquots (e.g., 0.5 equiv every hour) to prevent enzyme deactivation by high peroxide concentration.

-

-

Incubation: Shake or stir gently at 40°C for 12–24 hours.

-

Workup: Filter off the immobilized enzyme (can be washed and reused).

-

Separation: Separate the organic phase, wash with brine, dry over

, and concentrate.

Part 3: Analytical Characterization

To validate the synthesis, compare spectral data against the following standards. Note that 1-heptene (substrate) signals must be absent.

Data Summary Table

| Property | 1-Heptene (Substrate) | 1,2-Epoxyheptane (Product) |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 93.6 °C | ~142 °C |

| IR (Key Band) | 1640 cm⁻¹ (C=C stretch) | ~835 cm⁻¹ (C-O-C oxirane breathing) |

| 1H NMR (Ring) | ||

| 13C NMR (Ring) |

1H NMR Interpretation (CDCl3, 400 MHz)

The diagnostic signals for the epoxide ring are distinct from the alkene.

-

2.90 ppm (m, 1H,

-

2.74 ppm (dd,

-

2.46 ppm (dd,

- 1.2-1.5 ppm: Methylene envelope of the heptyl chain.

- 0.88 ppm: Terminal methyl group (triplet).[7]

Part 4: Troubleshooting & References

Common Failure Modes

-

Low Yield (m-CPBA): Often due to hydrolysis during workup. Fix: Ensure the quench is cold (0°C) and avoid prolonged exposure to acidic aqueous layers.

-

Incomplete Conversion (Enzymatic): Enzyme deactivation by high

concentration. Fix: Use stepwise addition of peroxide or switch to Urea-Hydrogen Peroxide (UHP) complex. -

Ring Opening: Presence of strong acids or Lewis acids can open the epoxide to a diol. Fix: Pre-wash glassware with base or use acid scavengers (NaHCO3).

References

-

Prilezhaev Reaction Mechanism

-

Prilezhaev, N. (1909). "Oxydation ungesättigter Verbindungen mittels organischer Superoxyde". Berichte der deutschen chemischen Gesellschaft, 42(4), 4811–4815.

-

-

m-CPBA Epoxidation Protocol (General Alkene)

-

Chemo-Enzymatic Epoxidation (Novozym 435)

-

Tornvall, U., et al. (2007). "Chemoenzymatic epoxidation of alkenes using Candida antarctica lipase B". Tetrahedron: Asymmetry, 18(19), 2245-2249.

-

-

Physical & Safety Data (1,2-Epoxyheptane)

-

PubChem Database. "1,2-Epoxyheptane (CID 92215)".[10] National Center for Biotechnology Information.

-

-

NMR Spectral Data (Analogous C6 Epoxide)

-

ChemicalBook.[10] "1,2-Epoxyhexane NMR Spectrum".

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prilezhaev reaction - Wikipedia [en.wikipedia.org]

- 4. Prilezhaev Reaction [organic-chemistry.org]

- 5. chemistry-reaction.com [chemistry-reaction.com]

- 6. youtube.com [youtube.com]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 1,2-Epoxyheptane | C7H14O | CID 92215 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Management of 1,2-Epoxyheptane

Preamble: Understanding the Chemistry and Risk Profile

1,2-Epoxyheptane (also known as 1,2-heptylene oxide) is a valuable intermediate in organic synthesis, frequently employed by researchers and drug development professionals for the construction of more complex molecular architectures. Its utility stems from the high reactivity of the epoxide ring, which readily undergoes nucleophilic ring-opening reactions. However, this inherent reactivity is also the source of its primary hazards. As a strained three-membered ring, it is energetically primed to react, not just in desired synthetic pathways, but also with biological macromolecules, posing significant health risks upon exposure. Furthermore, its classification as a flammable liquid necessitates stringent controls to prevent ignition.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 1,2-epoxyheptane. The protocols herein are designed to be self-validating, grounded in the physicochemical properties of the compound and established principles of laboratory safety. Adherence to these guidelines is critical for mitigating risk and ensuring a safe research environment.

Hazard Identification and Classification

1,2-Epoxyheptane is classified as a hazardous substance based on the Globally Harmonized System (GHS). The primary hazards are summarized below.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |

| Acute Toxicity, Oral (Potential) | Category 4 (Reported for R-enantiomer) | H302: Harmful if swallowed[3] |

| Specific Target Organ Toxicity | Category 3 (Reported for R-enantiomer) | H335: May cause respiratory irritation[3] |

The epoxide functional group is a known alkylating agent. While specific carcinogenicity data for 1,2-epoxyheptane is limited, analogous short-chain epoxides like 1,2-epoxybutane have been classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC) based on animal studies showing an increased incidence of respiratory system tumors.[4][5] This structural alert warrants treating 1,2-epoxyheptane with a high degree of caution, assuming potential for long-term health effects.

Physicochemical Properties: The Foundation of Safe Practices

Understanding the physical and chemical properties of a substance is fundamental to designing effective safety protocols. For example, the low flash point dictates the need for strict ignition source control, while its vapor density (heavier than air) informs ventilation and spill response strategies.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [6][7][8][9] |

| Molecular Weight | 114.19 g/mol | [6][7][8][9] |

| Appearance | Colorless to almost colorless clear liquid | [6][10] |

| Boiling Point | 144 °C | [6][8][10] |

| Flash Point | 34 °C | [6][10] |

| Specific Gravity | 0.84 (20/20 °C) | [6][7][10] |

| Vapor Pressure | Heavier than air (implied by MW > 29 g/mol ) | |

| Water Solubility | Insoluble | [11] |

| UN Number | 1993 | [7][8] |

Exposure Control and Personal Protective Equipment (PPE)

The cornerstone of safety is minimizing exposure. This is achieved through a hierarchy of controls, starting with engineering controls and supplemented by rigorous PPE protocols.

Engineering Controls

-

Ventilation: All handling of 1,2-epoxyheptane must be conducted within a properly functioning laboratory chemical fume hood.[12] This is non-negotiable. The fume hood provides primary containment, capturing vapors at the source and preventing them from entering the laboratory atmosphere.

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and in close proximity to the workstation where the chemical is handled.[13]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of 1,2-epoxyheptane.

-

Hand Protection: Wear chemical-impermeable gloves.[1] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for breakthrough times. Double-gloving is recommended during procedures with a higher risk of splashes.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[13][14] If there is a significant splash risk, a full face shield should be worn in addition to goggles.[14]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure legs and feet are covered with long pants and closed-toe shoes to protect against potential splashes.[15]

-

Respiratory Protection: Generally not required when working within a certified chemical fume hood. However, in the event of a large spill or ventilation failure, a respirator with an organic vapor cartridge may be necessary as part of an emergency response.[16]

Safe Handling and Storage Protocols

Handling

-

Ignition Source Control: 1,2-Epoxyheptane is a flammable liquid.[2][17] Keep it away from heat, sparks, open flames, and hot surfaces.[1][6] Use only non-sparking tools for opening and handling containers.[10][17]

-

Static Discharge Prevention: To avoid ignition of vapors by static electricity, all metal containers and equipment must be grounded and bonded during transfers.[13]

-

General Practices: Avoid contact with skin and eyes.[1] Avoid breathing vapors or mist.[1] Wash hands and any exposed skin thoroughly after handling.[6][17]

Storage

-

Container: Keep the container tightly closed in a dry, well-ventilated place.[1][10][13]

-

Temperature: Store in a cool place, away from direct sunlight.[10][17] Some suppliers recommend storage at <15°C.[6][10]

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][13] Epoxides can polymerize violently in the presence of catalysts, acids, or bases.[11]

Emergency Procedures: A Validated Response System

Accidental Release Measures (Spills)

In the event of a spill, a calm and methodical response is critical to prevent escalation.

-

Evacuate & Isolate: Evacuate non-essential personnel from the immediate area. Isolate the spill area.[11]

-

Control Ignition Sources: Immediately remove all sources of ignition.[1][13]

-

Ventilate: Ensure the area is well-ventilated, relying on the fume hood if the spill is contained within it.

-

Don PPE: Wear appropriate PPE, including respiratory protection if vapors are significant.

-

Contain & Absorb: Contain the spill using a non-combustible absorbent material like dry sand or earth. Do not use combustible materials.

-

Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1][13]

-

Decontaminate: Clean the spill area thoroughly.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 1,2-Epoxyheptane | C7H14O | CID 92215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-(+)-1,2-Epoxyheptane | C7H14O | CID 11147691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. canada.ca [canada.ca]

- 6. 1,2-Epoxyheptane | 5063-65-0 | TCI Deutschland GmbH [tcichemicals.com]

- 7. labproinc.com [labproinc.com]

- 8. 1,2-Epoxyheptane 96.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 9. scbt.com [scbt.com]

- 10. 1,2-Epoxyheptane | 5063-65-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 11. 1,2-EPOXYDODECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. fishersci.com [fishersci.com]

- 14. crosslinktech.com [crosslinktech.com]

- 15. epoxy-europe.eu [epoxy-europe.eu]

- 16. Safety Considerations Associated with 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]

- 17. 1,2-Epoxyheptane | 5063-65-0 | TCI AMERICA [tcichemicals.com]

A Senior Application Scientist's Guide to 1,2-Epoxyheptane: Commercial Availability, Supplier Selection, and Quality Control for Researchers in Drug Development

Introduction: The Role of 1,2-Epoxyheptane in Modern Synthesis

1,2-Epoxyheptane (also known as 1,2-heptylene oxide or 2-pentyloxirane) is a versatile, reactive intermediate that serves as a valuable building block for researchers and scientists, particularly those in the field of drug development and complex molecule synthesis.[1] Its strained three-membered oxirane ring makes it susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups with regio- and stereocontrol. This reactivity is pivotal in the construction of chiral centers and the elaboration of molecular complexity, which are critical steps in the synthesis of novel therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the commercial landscape for 1,2-Epoxyheptane, offering insights into supplier evaluation, quality control methodologies, and its strategic application in pharmaceutical research.

I. Commercial Availability and Supplier Landscape

1,2-Epoxyheptane is readily available from a range of chemical suppliers, catering primarily to the research and development market. It is typically offered in laboratory-scale quantities, from milliliters to hundreds of milliliters. The compound is generally available as a colorless liquid with a minimum purity of 96.0%, as determined by gas chromatography (GC).[2][3][4]

Key Suppliers and Product Offerings

Several reputable chemical suppliers list 1,2-Epoxyheptane in their catalogs. The table below summarizes the offerings from some of the prominent vendors. It is important to note that while most suppliers provide a standard research-grade product, the specific impurity profiles may vary.

| Supplier | Typical Purity | Available Quantities | CAS Number | Additional Notes |

| TCI America | ≥96.0% (GC)[2][4] | 5 mL, 25 mL | 5063-65-0[1] | Often available from US and international stock. |

| Santa Cruz Biotechnology | For Research Use Only | Varies | 5063-65-0[5] | Certificate of Analysis should be requested for lot-specific data.[5] |

| Aladdin Scientific | min 96% | 0.2 mL | 5063-65-0[3] | Marketed for professional laboratory use.[3] |

| Fisher Scientific | ≥96.0% (GC) | 5 mL | 5063-65-0 | Distributes products from other manufacturers like TCI America.[2] |

Note: The information in this table is based on publicly available data and is subject to change. Researchers should always verify the specifications with the supplier before ordering.

II. The Scientist's Due Diligence: Selecting the Right Supplier

For drug development professionals, the adage "the purity of your starting material dictates the purity of your product" is paramount. The selection of a 1,2-Epoxyheptane supplier should be a meticulous process, extending beyond simple price and availability comparisons.

Causality in Supplier Choice: Why It Matters

The choice of supplier can have a significant impact on experimental outcomes. Trace impurities in the starting material can lead to:

-

Unforeseen side reactions: Residual catalysts or unreacted starting materials from the epoxide synthesis can initiate unwanted chemical transformations.

-

Lower yields: Impurities can consume reagents or poison catalysts, leading to reduced efficiency of the desired reaction.

-

Difficult purification: Closely related impurities can co-elute with the desired product, making chromatographic separation challenging and time-consuming.

-

Inaccurate biological data: In early-stage drug discovery, even small amounts of highly active impurities can lead to misleading biological assay results.

A Self-Validating System for Supplier Qualification

Researchers should establish a systematic approach to qualifying and selecting suppliers. This process should be self-validating, ensuring that the chosen material is fit for its intended purpose.

Caption: A workflow for qualifying suppliers of 1,2-Epoxyheptane.

III. Synthesis, Impurities, and Quality Control

A deep understanding of how 1,2-Epoxyheptane is synthesized is crucial for anticipating potential impurities. The most common laboratory and industrial synthesis involves the epoxidation of 1-heptene.

Common Synthetic Route

Caption: A simplified diagram of the synthesis of 1,2-Epoxyheptane.

Potential Impurities to Consider:

-

Unreacted 1-heptene: The starting material for the epoxidation reaction.

-

Heptane isomers: May be present in the initial 1-heptene feedstock.

-

Carboxylic acid byproduct: For example, meta-chlorobenzoic acid if m-CPBA is used as the oxidizing agent.

-

Solvent residues: Dichloromethane or other solvents used in the reaction and workup.

-

Over-oxidation products: Such as aldehydes or carboxylic acids, though typically in trace amounts.

-

Water: Can lead to hydrolysis of the epoxide, forming 1,2-heptanediol.

IV. Experimental Protocols for Quality Control

In-house quality control is a critical step to validate the purity of commercially supplied 1,2-Epoxyheptane. The following are detailed, step-by-step methodologies for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Objective: To determine the purity of 1,2-Epoxyheptane and identify potential volatile impurities.

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometric (MS) detector for identification.

-

Capillary Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

Procedure:

-

Sample Preparation: Prepare a 1% (v/v) solution of 1,2-Epoxyheptane in high-purity dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample with a split ratio of 50:1.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

-

Detector Conditions:

-

FID Temperature: 280 °C

-

MS Transfer Line Temperature: 280 °C

-

MS Ion Source Temperature: 230 °C

-

Scan Range: 35-350 amu.

-

-

Data Analysis:

-

Determine the purity by calculating the area percentage of the 1,2-Epoxyheptane peak from the FID chromatogram.

-

Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of 1,2-Epoxyheptane and detect non-volatile impurities.

Instrumentation:

-

NMR Spectrometer (300 MHz or higher).

-

5 mm NMR tubes.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,2-Epoxyheptane in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

-

Data Analysis:

-

¹H NMR: The spectrum of 1,2-epoxypropane shows that the methylene protons are diastereotopic and appear as separate peaks. A similar complex splitting pattern is expected for the hydrogens on the epoxide ring of 1,2-Epoxyheptane.[6]

-

¹³C NMR: The carbon atoms attached to the oxygen in the epoxide ring are expected to have characteristic shifts in the 45-55 ppm range.

-

V. Applications in Drug Development

The utility of 1,2-Epoxyheptane in drug development stems from its ability to participate in a wide range of chemical transformations. The epoxide moiety is a versatile precursor to various functional groups.

Key Transformations and Their Significance

-

Ring-opening with nucleophiles: This is the most common reaction of epoxides. A wide array of nucleophiles (e.g., amines, azides, alkoxides, organometallics) can be used to introduce diverse functionalities, which is a cornerstone of structure-activity relationship (SAR) studies.

-

Formation of 1,2-diols: Acid- or base-catalyzed hydrolysis of the epoxide yields the corresponding diol, a common structural motif in natural products and drug molecules.

-

Synthesis of amino alcohols: Reaction with amines or ammonia derivatives leads to the formation of 1,2-amino alcohols, a privileged scaffold in medicinal chemistry.

While specific examples of blockbuster drugs derived directly from 1,2-Epoxyheptane are not widely publicized, the strategic use of similar epoxides in pharmaceutical synthesis is well-documented.[7] For instance, epoxide ring-opening reactions are crucial steps in the synthesis of various antiviral, anticancer, and cardiovascular drugs. The principles governing the reactivity of these epoxides are directly applicable to 1,2-Epoxyheptane.

VI. Conclusion

1,2-Epoxyheptane is a commercially accessible and highly valuable reagent for researchers in drug development and organic synthesis. A thorough understanding of the supplier landscape, coupled with a robust in-house quality control program, is essential to ensure the reliability and reproducibility of experimental results. By leveraging the unique reactivity of its epoxide functional group, scientists can continue to innovate and construct the complex molecular architectures required for the next generation of therapeutic agents.

VII. References

-

PubChem Compound Summary for CID 92215, 1,2-Epoxyheptane. National Center for Biotechnology Information. [Link]

-

1, 2-Epoxyheptane, min 96%, 0.2 ml - CP Lab Safety. CP Lab Safety. [Link]

-

Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

-

4.9: Spectroscopy of Ethers and Epoxides - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

Sources

- 1. 1,2-Epoxyheptane | C7H14O | CID 92215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Epoxyheptane 96.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1,2-Epoxyheptane | 5063-65-0 | TCI AMERICA [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]

Precision Synthesis of (S)-(-)-1,2-Epoxyheptane via Hydrolytic Kinetic Resolution

A Technical Whitepaper for Advanced Organic Synthesis

Executive Summary

The synthesis of high-purity terminal epoxides is a cornerstone of asymmetric synthesis, particularly for pheromone production (e.g., Lymantria dispar disparlure precursors) and chiral drug intermediates. While direct asymmetric epoxidation of terminal alkenes often yields suboptimal enantiomeric excess (ee < 90%), the Jacobsen Hydrolytic Kinetic Resolution (HKR) stands as the industrial and academic "Gold Standard."

This guide details the scalable, high-fidelity synthesis of (S)-(-)-1,2-epoxyheptane (CAS: 112-82-3 for racemate; specific chiral CAS varies by registry). By utilizing the (R,R)-Co-salen complex to selectively hydrolyze the unwanted (R)-enantiomer, researchers can consistently achieve >99% ee with predictable scalability.

Part 1: Strategic Analysis of Synthetic Routes

Before executing the protocol, it is vital to understand why HKR is the chosen methodology over direct asymmetric epoxidation.

| Feature | Direct Asymmetric Epoxidation (Mn-Salen) | Hydrolytic Kinetic Resolution (Co-Salen) |

| Substrate | 1-Heptene (Terminal Alkene) | rac-1,2-Epoxyheptane |

| Catalyst | Mn(III) Salen | Co(III) Salen |

| Enantiomeric Excess | Typically 85-92% (Terminal alkenes are difficult) | >99% (Self-purifying mechanism) |

| Yield (Theoretical) | 100% | 50% (Max) |

| Scalability | Moderate (Exotherm control required) | High (Solvent-free options available) |

| Verdict | Rejected for high-purity requirements. | Selected for pharmaceutical/pheromone grade. |

Part 2: The Core Protocol (HKR)

2.1. Retrosynthetic Logic & Catalyst Selection

To isolate the (S)-epoxide , we must selectively consume the (R)-epoxide from the racemic mixture.

-

The (S,S)-Co-salen catalyst preferentially hydrolyzes the (S)-epoxide .

-

Therefore, we utilize the (R,R)-Co-salen catalyst to hydrolyze the (R)-enantiomer into the (R)-diol, leaving the desired (S)-epoxide unreacted.

2.2. Pre-requisite: Synthesis of rac-1,2-Epoxyheptane

Note: If commercial racemic epoxide is unavailable, synthesize as follows.

-

Reagents: 1-Heptene (1.0 eq), m-CPBA (1.2 eq), CH₂Cl₂.

-

Procedure: Add m-CPBA portion-wise to 1-heptene in DCM at 0°C. Stir overnight at RT. Quench with sat. Na₂SO₃, wash with NaHCO₃. Dry (MgSO₄) and concentrate.

-

Purification: Simple distillation.

2.3. Catalyst Activation (The "Induction" Step)

Commercially available Co(II) salen complexes are inactive precursors. They must be oxidized to the active Co(III) species.

Protocol:

-

Dissolve (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (1.0 mol%) in Toluene or THF.

-

Add Acetic Acid (2.0 eq relative to catalyst).

-

Stir open to air for 1 hour at room temperature. The color will shift from orange/red to a deep dark brown, indicating the formation of the active (salen)Co(III)-OAc species.

-

Concentrate to dryness if running solvent-free, or use the solution directly.

2.4. The HKR Reaction

Stoichiometry:

-

rac-1,2-Epoxyheptane: 1.0 equiv (e.g., 11.4 g, 100 mmol)

-

(R,R)-Co-salen Catalyst: 0.5 mol% (0.005 equiv)

-

Water: 0.55 equiv (0.99 g, 55 mmol)

-

Note: We use a slight excess of water (0.55 eq) to ensure the unwanted (R)-enantiomer is completely pushed to the diol, maximizing the ee of the remaining (S)-epoxide.

Execution:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, charge the rac-1,2-epoxyheptane.

-

Catalyst Addition: Add the activated (R,R)-Co-salen catalyst.

-

Temperature Control: Cool the mixture to 0°C. The reaction is exothermic.

-

Initiation: Add water dropwise over 15 minutes.

-

Aging: Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 12–18 hours.

-

Monitoring: Monitor by GC or TLC. The disappearance of the (R)-epoxide is difficult to see directly on TLC, so relying on the stoichiometry and time (standard HKR kinetics) is common, followed by chiral GC check.

2.5. Purification & Isolation

The beauty of HKR is the physical separation. The product is a volatile liquid (epoxide), while the byproduct is a viscous/solid diol.

-

Distillation: Attach a short-path distillation head to the reaction flask.

-

Vacuum: Apply light vacuum (approx. 20-30 mmHg) or distill at ambient pressure if stable.

-

Collection: Distill the (S)-(-)-1,2-epoxyheptane .

-

Boiling Point: ~142°C (760 mmHg) / ~45°C (15 mmHg).

-

-

Residue: The flask will contain the (R)-1,2-heptanediol and the catalyst.

Part 3: Mechanistic Visualization

The HKR relies on a cooperative bimetallic mechanism .[1] Rate dependence is second-order in catalyst concentration, implying two metal centers are involved: one activates the epoxide (Lewis acid), and the other delivers the hydroxide nucleophile.

Caption: The cooperative bimetallic mechanism where one Co-center activates the electrophile (epoxide) and a second Co-center delivers the nucleophile (hydroxide).[1]

Part 4: Quality Control & Characterization

To validate the "Trustworthiness" of your synthesis, you must confirm identity and optical purity.

4.1. Analytical Data[2][3][4]

-

Physical State: Colorless liquid.

-

Boiling Point: 142–144°C (at 760 mmHg).

-

Optical Rotation:

(c=1, CHCl₃) (Literature value for high purity S-isomer). -

H NMR (400 MHz, CDCl

4.2. Determination of Enantiomeric Excess (ee)

Do not rely solely on optical rotation.

-

Method: Chiral Gas Chromatography (GC).

-

Column: Cyclodextrin-based stationary phase (e.g.,

-DEX 120 or equivalent). -

Conditions: Isothermal 70°C or ramped.

-

Retention Times: The (S)-epoxide and (R)-epoxide will show distinct separation.[5] Integration of peaks yields the % ee.

Part 5: Safety & Troubleshooting

| Hazard/Issue | Mitigation Strategy |

| Epoxide Toxicity | Epoxides are alkylating agents and potential mutagens. Use double-gloving and work in a fume hood. |

| Exotherm | The hydrolysis is exothermic. Add water slowly. On large scales (>1 mol), active cooling is mandatory. |

| Low ee observed | Likely insufficient water or insufficient time. Ensure 0.55 eq water is used. Check catalyst activation (did it turn brown?). |

| Stalled Reaction | Catalyst may have reduced back to Co(II). Add a trace of AcOH and air to regenerate Co(III). |

References

-

Jacobsen, E. N. , et al. "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Science, vol. 277, no.[6][7] 5328, 1997, pp. 936–938.[6]

-

Schaus, S. E. , et al. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes.[2][8] Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols." Journal of the American Chemical Society, vol. 124, no.[5][8] 7, 2002, pp. 1307–1315.[8]

-

Nielsen, L. P. C. , et al. "Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides." Journal of the American Chemical Society, vol. 126, no.[5] 5, 2004, pp. 1360–1362.

-

Organic Chemistry Portal. "Jacobsen-Katsuki Epoxidation / Hydrolytic Kinetic Resolution."

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 3. researchgate.net [researchgate.net]

- 4. ijirset.com [ijirset.com]

- 5. m.youtube.com [m.youtube.com]

- 6. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2-Epoxyheptane molecular weight and formula

Molecular Characterization, Synthetic Pathways, and Bioanalytical Applications

Executive Summary

1,2-Epoxyheptane (C₇H₁₄O), also known as 2-pentyloxirane, serves as a critical probe substrate in the characterization of xenobiotic metabolism, specifically targeting the Epoxide Hydrolase (EH) superfamily. Its utility stems from its lipophilicity, which mimics endogenous fatty acid epoxides, allowing it to effectively interrogate the catalytic active sites of Microsomal Epoxide Hydrolase (mEH) and Soluble Epoxide Hydrolase (sEH). This guide details its physicochemical profile, synthesis, and a validated protocol for its use in enzymatic kinetic assays.

Physicochemical Profile

The precise molecular weight and formula are fundamental for stoichiometric calculations in synthesis and kinetic assays.

Table 1: Chemical Constitution & Properties

| Parameter | Value | Technical Notes |

| IUPAC Name | 2-Pentyloxirane | - |

| Common Synonyms | 1,2-Epoxyheptane; 1,2-Heptylene oxide; Butyloxirane | - |

| Molecular Formula | C₇H₁₄O | - |

| Molecular Weight | 114.19 g/mol | Monoisotopic mass: 114.1045 Da |

| CAS Registry | 5063-65-0 (Racemic)110549-07-0 ((R)-enantiomer) | Racemic mixture is standard for general mEH assays.[1][2] |

| Physical State | Colorless Liquid | - |

| Boiling Point | ~144 °C | - |

| Density | 0.84 g/mL (at 20 °C) | Less dense than water; forms biphasic systems. |

| Solubility | Lipophilic (LogP ~2.5) | Soluble in EtOH, DMSO, Hexane. Poorly soluble in water.[3] |

Synthetic Pathways & Manufacturing

The synthesis of 1,2-epoxyheptane typically proceeds via the electrophilic oxidation of 1-heptene. The choice of oxidant dictates the purity and scalability of the process.

Laboratory Scale: Prilezhaev Reaction

For high-purity laboratory standards, the reaction of 1-heptene with meta-chloroperoxybenzoic acid (mCPBA) is the gold standard due to its stereospecific retention (syn-addition).

Mechanism: The alkene pi-bond attacks the electrophilic oxygen of the peracid, passing through a "butterfly" transition state to yield the epoxide and the corresponding carboxylic acid (m-chlorobenzoic acid).

Industrial/Catalytic Scale

Catalytic epoxidation using Hydrogen Peroxide (H₂O₂) and a transition metal catalyst (e.g., Titanium Silicalite-1 or Fe-TS-1) is preferred for "green" chemistry to minimize organic waste.

Figure 1: Concerted mechanism of 1-heptene epoxidation.[2] The reaction preserves the stereochemistry of the starting alkene.

Bioanalytical Application: Epoxide Hydrolase Assay

The primary application of 1,2-epoxyheptane in drug development is as a substrate to measure the activity of Microsomal Epoxide Hydrolase (mEH) . mEH is a key detoxification enzyme responsible for hydrolyzing reactive epoxide intermediates (often formed by CYP450s) into more water-soluble, less toxic dihydrodiols.

Mechanistic Basis

mEH catalyzes the trans-addition of water to the epoxide ring.

-

Substrate: 1,2-Epoxyheptane (Lipophilic, crosses membranes).

-

Enzyme: mEH (EC 3.3.2.9).[4]

-

Product: 1,2-Heptanediol (More polar, extractable).

Figure 2: Catalytic cycle of Epoxide Hydrolase. The enzyme uses a catalytic triad to open the epoxide ring, forming a transient covalent intermediate before water hydrolysis.

Validated Experimental Protocol: GC-FID Endpoint

While historical methods used radiometric assays (³H-epoxide), modern labs prefer Gas Chromatography (GC) for its specificity and lack of radioactive waste.

Objective: Quantify specific activity of mEH in liver microsomes.

Reagents:

-

Substrate Stock: 100 mM 1,2-Epoxyheptane in acetonitrile.

-

Buffer: 100 mM Tris-HCl, pH 7.4 (physiological optimum).

-

Internal Standard (IS): 1,2-Octanediol (structurally similar but chromatographically distinct).

-

Extraction Solvent: Ethyl Acetate.

Step-by-Step Methodology:

-

Pre-Incubation:

-

Thaw liver microsomes on ice. Dilute to 0.5 mg/mL protein in Tris-HCl buffer.

-

Equilibrate 198 µL of diluted microsomes at 37°C for 5 minutes.

-

Control: Prepare a "Boiled Enzyme" blank (boil microsomes for 10 min) to subtract non-enzymatic hydrolysis.

-

-

Reaction Initiation:

-

Add 2 µL of Substrate Stock (Final conc: 1 mM).

-

Vortex briefly and incubate at 37°C with shaking (400 rpm).

-

Time: Linear range is typically 5–15 minutes.

-

-

Termination & Extraction:

-

Stop reaction by adding 200 µL of ice-cold Ethyl Acetate containing the Internal Standard (IS) .

-

Vortex vigorously for 30 seconds to extract the product (1,2-heptanediol) into the organic phase.

-

Centrifuge at 3,000 x g for 5 minutes to separate phases.

-

-

Quantification (GC-FID/MS):

-

Inject 1 µL of the organic (upper) layer.

-

Column: DB-Wax or equivalent polar column (to separate diols).

-

Temp Program: 80°C (1 min) → 20°C/min → 220°C.

-

Detection: Monitor retention times. 1,2-Heptanediol will elute earlier than the 1,2-Octanediol IS.

-

-

Calculation:

-

Calculate the Ratio (

) = Area(Product) / Area(IS). -

Convert

to concentration using a standard curve of authentic 1,2-heptanediol. -

Specific Activity = (nmol product formed) / (min incubation × mg protein).

-

Safety & Handling (MSDS Highlights)

1,2-Epoxyheptane is a reactive alkylating agent and must be handled with containment.

-

Flammability: Flash point ~34°C. Store in flammables cabinet.

-

Reactivity: May polymerize upon contact with strong acids, bases, or amines.

-

Health Hazards:

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 92215: 1,2-Epoxyheptane. PubChem. Available at: [Link]

-

Oesch, F. (1973). Mammalian epoxide hydrases: inducible enzymes catalysing the inactivation of carcinogenic and cytotoxic metabolites derived from aromatic and olefinic compounds. Xenobiotica, 3(5), 305-340. [Link]

-

Morisseau, C., & Hammock, B. D. (2013). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 53, 37-58. [Link]

Sources

- 1. 1,2-Epoxyheptane | C7H14O | CID 92215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(+)-1,2-Epoxyheptane | C7H14O | CID 11147691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-EPOXYDODECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

High-Efficiency Ring Opening of 1,2-Epoxyheptane with Grignard Reagents

Application Note & Protocol Guide

Abstract

The nucleophilic ring-opening of 1,2-epoxyheptane (butyl oxirane) by Grignard reagents represents a fundamental yet nuance-rich method for synthesizing secondary alcohols. While theoretically straightforward, this transformation is often plagued by side reactions such as polymerization, halide attack (halohydrin formation), and Lewis acid-catalyzed rearrangements. This guide details two optimized protocols: a Standard Uncatalyzed Method for robust substrates and a Copper(I)-Catalyzed Method designed to enhance regioselectivity and suppress impurity formation. These protocols are tailored for drug development workflows requiring high purity and reproducibility.

Mechanistic Insight & Regioselectivity

The Regiochemical Landscape

1,2-Epoxyheptane is a terminal aliphatic epoxide. The reaction with organomagnesium halides (R-MgX) proceeds primarily via an SN2 mechanism .

-

Primary Pathway (Desired): The nucleophilic carbon of the Grignard reagent attacks the less substituted carbon (C1) of the epoxide ring. This relieves ring strain and results in a secondary alcohol after hydrolytic workup.

-

Secondary Pathway (Minor/Undesired): Attack at the more substituted carbon (C2) is sterically hindered and electronically less favorable under basic conditions, though it can be activated by strong Lewis acids (e.g., MgBr₂ present in the equilibrium).

The Role of Copper Catalysis

In difficult cases—such as with sterically hindered Grignard reagents or when minimizing side products is critical—adding catalytic Copper(I) (e.g., CuI or Li₂CuCl₄) alters the mechanism. The copper salt facilitates the formation of an organocuprate intermediate, which is softer and more nucleophilic, significantly accelerating the SN2 attack at the terminal position while suppressing competing reactions like E2 elimination or epoxide rearrangement.

Visualization of Reaction Pathways

Application Notes and Protocols: 1,2-Epoxyheptane as a Versatile Building Block in Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Importance of 1,2-Epoxyheptane in Drug Development

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficiency, scalability, and economic viability of drug manufacturing processes. 1,2-Epoxyheptane, a simple yet highly functionalized seven-carbon epoxide, has emerged as a critical building block for the construction of complex molecular architectures found in a variety of active pharmaceutical ingredients (APIs). The inherent reactivity of the strained oxirane ring allows for precise and stereospecific introduction of functionalities, making it a valuable precursor for a range of pharmaceutical intermediates.[1][2] This guide provides an in-depth exploration of the utility of 1,2-epoxyheptane in the synthesis of key pharmaceutical intermediates, complete with detailed experimental protocols and an analysis of the chemical principles underpinning these transformations.

The versatility of 1,2-epoxyheptane stems from its susceptibility to nucleophilic ring-opening reactions, which can be modulated to achieve a high degree of regioselectivity and stereoselectivity.[1][3] This reactivity is the cornerstone of its application in creating chiral alcohols, amino alcohols, and carbon-carbon bond extended structures that are integral to many drug molecules. This document will delve into two primary classes of reactions that exemplify the utility of 1,2-epoxyheptane: the synthesis of β-amino alcohols and the formation of new carbon-carbon bonds via Grignard reactions.

Key Physicochemical Properties of 1,2-Epoxyheptane

A thorough understanding of the physical and chemical properties of 1,2-epoxyheptane is essential for its safe and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | |

| Molecular Weight | 114.19 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 143-145 °C | |

| Density | 0.831 g/mL | |

| Safety | Flammable liquid and vapor. Causes skin and serious eye irritation. |

Core Application I: Synthesis of β-Amino Alcohols – Precursors to Beta-Blockers and Chiral Auxiliaries

β-Amino alcohols are a pivotal class of compounds in medicinal chemistry, forming the structural core of many β-blockers used in the treatment of cardiovascular diseases.[4][5] The synthesis of these molecules is often achieved through the ring-opening of an epoxide with an amine, a reaction that is both atom-economical and allows for the direct installation of the desired 1,2-amino alcohol functionality.[1][6][7]

Causality of Experimental Design: Regioselectivity in Amine-Mediated Ring Opening

The reaction of an unsymmetrical epoxide like 1,2-epoxyheptane with an amine can, in principle, yield two regioisomers. Under neutral or basic conditions, the reaction typically proceeds via an S(_N)2 mechanism, where the amine nucleophile attacks the less sterically hindered carbon of the epoxide ring.[8][9] This inherent regioselectivity is a key advantage, leading to the preferential formation of the desired 1-amino-2-heptanol isomer. The choice of solvent can influence the reaction rate, with protic solvents capable of hydrogen bonding to the epoxide oxygen, thereby activating it towards nucleophilic attack. However, for many applications, solvent-free conditions are preferred to simplify purification and reduce environmental impact.[7]

Caption: Regioselective Ring-Opening of 1,2-Epoxyheptane with an Amine.

Experimental Protocol: Synthesis of 1-(Isopropylamino)heptan-2-ol

This protocol details the synthesis of a model β-amino alcohol, a key intermediate analogous to the core structure of many beta-blockers.[6][10]

Materials:

-

1,2-Epoxyheptane (1.14 g, 10 mmol)

-

Isopropylamine (2.95 g, 50 mmol)

-

Ethanol (20 mL)

-

Round-bottom flask (100 mL) with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent: Dichloromethane/Methanol (95:5)

Procedure:

-

To a 100 mL round-bottom flask, add 1,2-epoxyheptane (1.14 g, 10 mmol) and ethanol (20 mL).

-

Add isopropylamine (2.95 g, 50 mmol) to the flask. The excess amine serves as both the nucleophile and the solvent, driving the reaction to completion.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess isopropylamine and ethanol under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a dichloromethane/methanol (95:5) mixture as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 1-(isopropylamino)heptan-2-ol as a colorless oil.

Expected Yield: 80-90%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Core Application II: Carbon-Carbon Bond Formation via Grignard Reagents

The reaction of epoxides with Grignard reagents is a powerful method for the formation of new carbon-carbon bonds, leading to the synthesis of more complex alcohols.[9] This transformation is particularly valuable in the synthesis of pharmaceutical intermediates where the extension of a carbon chain is required.

Causality of Experimental Design: The Grignard Reaction with 1,2-Epoxyheptane

Grignard reagents are potent nucleophiles and strong bases. The nucleophilic carbon of the Grignard reagent attacks the epoxide ring, again favoring the less sterically hindered carbon atom in an S(_N)2-like fashion.[9] This regioselectivity is crucial for predicting and controlling the structure of the product. The reaction must be carried out under anhydrous conditions, as Grignard reagents are readily protonated and deactivated by water or other protic solvents.[11] Diethyl ether or tetrahydrofuran (THF) are common solvents as they are anhydrous and can solvate the Grignard reagent.

Caption: General Workflow for the Grignard Reaction with 1,2-Epoxyheptane.

Experimental Protocol: Synthesis of 1-Phenyl-2-octanol

This protocol describes the synthesis of 1-phenyl-2-octanol, a potential intermediate in the synthesis of various biologically active molecules.

Materials:

-

Magnesium turnings (0.29 g, 12 mmol)

-

Anhydrous diethyl ether (30 mL)

-

Bromobenzene (1.57 g, 10 mmol)

-

1,2-Epoxyheptane (1.14 g, 10 mmol)

-

Saturated aqueous ammonium chloride solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Three-necked round-bottom flask, dropping funnel, and reflux condenser (all oven-dried)

Procedure:

-

Preparation of the Grignard Reagent:

-

Place the magnesium turnings in an oven-dried 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

-

Add 10 mL of anhydrous diethyl ether to the flask.

-

Dissolve bromobenzene (1.57 g, 10 mmol) in 10 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of a cloudy solution and gentle refluxing.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a steady reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the phenylmagnesium bromide.[2][4]

-

-

Reaction with 1,2-Epoxyheptane:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 1,2-epoxyheptane (1.14 g, 10 mmol) in 10 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the epoxide solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Workup:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield 1-phenyl-2-octanol.

-

Expected Yield: 70-80%

Potential Application in Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds that are involved in a variety of physiological processes.[10] Their synthesis often involves the construction of a cyclopentane core with two side chains. The ring-opening of epoxides with organocuprate reagents is a known strategy for the introduction of alkyl chains in a stereocontrolled manner. While a direct synthesis of a specific prostaglandin from 1,2-epoxyheptane is not readily found in the literature, the principle of its application is sound. 1,2-Epoxyheptane could potentially serve as a precursor for the introduction of the C₈ alkyl side chain onto a suitably functionalized cyclopentenone intermediate through a cuprate-mediated epoxide opening. This highlights the broader potential of 1,2-epoxyheptane as a versatile synthon in complex molecule synthesis.

Conclusion

1,2-Epoxyheptane is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its ability to undergo regioselective ring-opening reactions with a variety of nucleophiles allows for the efficient and controlled introduction of key functional groups. The protocols provided for the synthesis of a β-amino alcohol and a carbon-chain extended alcohol demonstrate the practical application of this chemistry. The principles outlined in this guide can be adapted and extended to the synthesis of a wide range of other pharmaceutical intermediates, underscoring the strategic importance of 1,2-epoxyheptane in modern drug development.

References

-

Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 57(1), 35-39. Available at: [Link]

-

Reddy, L. H., Reddy, B. V. S., & Yadav, J. S. (2007). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, (15), 1539-1541. Available at: [Link]

-

Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2), 27-40. Available at: [Link]

-

O'Donnell, J. P., Parekh, S., Borgman, R. J., & Gorczynski, R. J. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of pharmaceutical sciences, 68(10), 1236–1238. Available at: [Link]

-

Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3(1), 13-23. Available at: [Link]

- Google Patents. (2022). Preparation method of octyl glycidyl ether. CN115947702A.

-

Dr. Hubbard UGA Chemistry. (2020, June 27). CHEM 2212L Experiment 6 - Acidic-Basic Epoxide Ring Opening. YouTube. Available at: [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. Retrieved from [Link]

-

Huerta, G., et al. (2005). Facile Synthesis of Aminoalcohols by Ring Opening of Epoxides Under Solvent Free Conditions. Synthetic Communications, 35(18), 2393-2400. Available at: [Link]

-

Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri–St. Louis. Available at: [Link]

-

O'Donnell, J. P., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-8. Available at: [Link]

-

PubChem. (n.d.). 1,2-Epoxyheptane. National Center for Biotechnology Information. Retrieved from [Link]

-

Moschona, F., Savvopoulou, I., Tsitopoulou, M., Tataraki, D., & Rassias, G. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Catalysts, 10(10), 1117. Available at: [Link]

-

Deshpande, A. A., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 370, 26-37. Available at: [Link]

-

Journal of Medicinal and Medical Chemistry. (2024). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. Available at: [Link]

-

Organic Syntheses. (n.d.). phenylmagnesium bromide. Retrieved from [Link]

-

European Pharmaceutical Review. (2024, June 20). Novel method could optimise beta-blocker synthesis. Retrieved from [Link]

-

PubChem. (n.d.). (R)-(+)-1,2-Epoxyheptane. National Center for Biotechnology Information. Retrieved from [Link]

-

Newton, R. F., et al. (1978). Novel synthesis of prostaglandin-E2 involving regioselective ring opening of a 2,3-endo-epoxybicyclo[3.2.0]heptan-6-one acetal with a mixed organocuprate reagent. Journal of the Chemical Society, Chemical Communications, (15), 662-663. Available at: [Link]

-

ResearchGate. (2024, August 6). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. Retrieved from [Link]

Sources

- 1. CN115947702A - Preparation method of octyl glycidyl ether - Google Patents [patents.google.com]

- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 3. Sci-Hub. Novel synthesis of prostaglandin-E2 involving regioselective ring opening of a 2,3-endo-epoxybicyclo[3.2.0]heptan-6-one acetal with a mixed organocuprate reagent / Journal of the Chemical Society, Chemical Communications, 1978 [sci-hub.red]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. jmedchem.com [jmedchem.com]

- 7. researchgate.net [researchgate.net]

- 8. google.com [google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

Using 1,2-Epoxyheptane in the synthesis of chiral beta-amino alcohols

Application Note: Precision Synthesis of Chiral

Executive Summary

Topic: Enantioselective synthesis of C7-chain

Chiral

This protocol utilizes Jacobsen’s Hydrolytic Kinetic Resolution (HKR) to establish stereochemistry, followed by a Green Regioselective Aminolysis to install the nitrogen functionality.[1][2] This modular approach ensures

Scientific Foundation & Mechanism[1][2]

The Substrate: 1,2-Epoxyheptane[3][4]

-

Boiling Point: 144 °C

-

Relevance: The heptyl chain provides a critical balance of lipophilicity often required for blood-brain barrier penetration or membrane interaction studies in drug discovery.[1][2]

Mechanistic Pathway

The synthesis relies on two distinct mechanistic control points:

-

Stereocontrol (HKR): The (S,S)-Co-Salen complex acts as a bimetallic catalyst.[1][2] One metal center activates the epoxide electrophile, while the second activates the water nucleophile.[1] This cooperative mechanism preferentially hydrolyzes the (S)-enantiomer of the epoxide, leaving the (R)-1,2-epoxyheptane unreacted and enantioenriched.[1]

-

Regiocontrol (Aminolysis): Nucleophilic attack by the amine follows an

pathway.[1][2] For terminal epoxides like 1,2-epoxyheptane, steric hindrance dictates that the amine attacks the terminal carbon (

Strategic Workflow Visualization

Figure 1: Strategic workflow for the enantioselective conversion of racemic 1,2-epoxyheptane to chiral

Detailed Experimental Protocols

Protocol A: Hydrolytic Kinetic Resolution (HKR) of 1,2-Epoxyheptane

Objective: Isolate (R)-1,2-epoxyheptane with >99% ee.

Reagents:

-

Racemic 1,2-Epoxyheptane (11.4 g, 100 mmol)

-

(S,S)-Co-Salen Complex (Jacobsen's Catalyst) (0.5 mol%)[1]

-

Acetic Acid (AcOH)[1]

-

Distilled Water (0.99 mL, 55 mmol, 0.55 eq)[1]

-

THF (minimal, for catalyst dissolution)[1]

Step-by-Step Methodology:

-

Catalyst Activation (Critical):

-

Dissolve (S,S)-Co-Salen (II) precursor in minimal toluene.[1] Add 2 equivalents of AcOH and stir open to air for 1 hour to generate the active (Salen)Co(III)-OAc species. Remove solvent in vacuo to obtain a brown solid.[1][2]

-

Why: The Co(III) species is the active Lewis acid; the counter-ion (OAc) facilitates the bimetallic mechanism.[1]

-

-

Resolution Reaction:

-

In a 50 mL round-bottom flask, dissolve the activated catalyst (0.5 mmol) in 1,2-epoxyheptane (100 mmol).

-

Cool the mixture to 0 °C using an ice bath.

-

Add water (55 mmol) dropwise over 5 minutes.

-

Allow the mixture to warm to room temperature (20–25 °C) and stir vigorously for 18–24 hours.

-

Visual Check: The mixture will turn from a clear solution to a biphasic system as the diol forms.[1][2]

-

-

Purification (Distillation):

-

Attach a short-path distillation head (Kugelrohr is preferred for small scales).[1][2]

-

Fraction 1: Distill the unreacted (R)-1,2-epoxyheptane under reduced pressure (approx. 15 mmHg).

-

Target BP: ~45–50 °C at 15 mmHg (Atmospheric BP is 144 °C).[1]

-

-

Residue: The flask contains (S)-1,2-heptanediol and the catalyst. The diol can be extracted with hot water or distilled at higher vacuum/temp if needed.[1][2]

-

-

Validation:

Protocol B: Green Regioselective Aminolysis

Objective: Ring-opening of (R)-1,2-epoxyheptane with Benzylamine (Model Amine).

Reagents:

-

(R)-1,2-Epoxyheptane (1.14 g, 10 mmol)[1]

-

Benzylamine (1.2 g, 11 mmol, 1.1 eq)[1]

-

Deionized Water (5 mL) or Solvent-Free[1]

Step-by-Step Methodology:

-

Reaction Setup:

-

Option A (Water - Recommended): In a 20 mL vial, suspend (R)-1,2-epoxyheptane and Benzylamine in 5 mL of water.[1] Stir vigorously. The hydrophobic effect accelerates the reaction "on water."[1][2]

-

Option B (Solvent-Free): Mix the epoxide and amine directly in a neat vial.[1][2] (Caution: Exothermic).[1][2]

-

-

Execution:

-

Workup:

-

Purification:

Analytical Control & Data

Table 1: Expected Analytical Parameters

| Parameter | Specification | Method |

| (R)-Epoxide Yield | 40–45% (Theoretical Max 50%) | Gravimetric |

| (R)-Epoxide ee | > 99% | Chiral GC (Cyclodex-B) |

| Amino Alcohol Yield | > 90% | Isolated |

| Regioselectivity | > 20:1 (Terminal attack) |

NMR Validation (Typical Signals):

-

Regiochemistry Check: Look for the

signal.[1][2] In the correct regioisomer (1-amino-2-ol), the -

Stereochemistry: The methine proton (

) at

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low ee (<95%) in HKR | Insufficient reaction time or inactive catalyst.[1][2] | Ensure catalyst is fully oxidized to Co(III).[1][2] Extend reaction time to 24h. |

| Low Yield in Distillation | Polymerization of epoxide.[1][2] | Keep bath temp < 60°C during vacuum distillation.[1][2] Ensure system is acid-free.[1][2] |

| Poor Regioselectivity | High temperature or acidic impurities.[1][2] | Perform aminolysis at room temp or max 40°C. Do not use Lewis acids for simple amines.[1][2] |

| Emulsion in Workup | Surfactant-like nature of amino alcohol.[1][2] | Use saturated brine and a small amount of methanol to break emulsions.[1][2] |

References

-

Jacobsen, E. N. (2002).[1][2] Kinetic Resolution of Terminal Epoxides via Hydrolytic Kinetic Resolution (HKR). Accounts of Chemical Research. [1]

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[1] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis. Science, 277(5328), 936-938.[1] [1]

-

Azizi, N., & Saidi, M. R. (2005).[1][2] Highly regioselective ring opening of epoxides with amines in water. Organic Letters, 7(17), 3649-3651.[1] [1]

-

National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 92215, 1,2-Epoxyheptane. [1]

Sources

Application Note: A Validated GC-MS Protocol for High-Fidelity Purity Assessment of 1,2-Epoxyheptane

Abstract

1,2-Epoxyheptane is a critical building block in synthetic organic chemistry and a key intermediate in the development of pharmaceutical agents. Its purity is paramount, as even trace impurities can significantly impact reaction yields, stereoselectivity, and the toxicological profile of final products. This application note presents a robust, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise and reliable determination of 1,2-epoxyheptane purity. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating system that ensures data integrity through rigorous adherence to established analytical principles. We detail the causality behind instrumental parameter selection, sample preparation, and data analysis, and provide a comprehensive method validation framework based on International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for Purity

Epoxides, or oxiranes, are highly versatile intermediates due to the strained nature of their three-membered ring, which makes them susceptible to nucleophilic ring-opening reactions. 1,2-Epoxyheptane (C₇H₁₄O, Molar Mass: 114.19 g/mol ) is no exception and is employed in the synthesis of complex molecules where the introduction of specific functional groups is required.[1][2] The presence of impurities—such as unreacted starting materials (e.g., 1-heptene), oxidation byproducts (e.g., heptanal), or isomers—can lead to undesirable side reactions and compromise the integrity of the final compound.

Gas Chromatography (GC) is an ideal technique for this analysis due to its power to separate volatile compounds with high resolution.[3][4] When coupled with Mass Spectrometry (MS), it provides definitive identification of the principal peak as 1,2-epoxyheptane and allows for the tentative identification of any co-eluting impurities through mass spectral library matching.[5] This protocol is developed to be both precise and accurate, ensuring it is fit for its intended purpose in a regulated or research environment.

Principle of the Method

This method leverages the separation capabilities of gas chromatography and the detection power of mass spectrometry.

-

Gas Chromatography (GC): A diluted sample of 1,2-epoxyheptane is injected into a heated port, causing it to vaporize. An inert carrier gas (helium) transports the vaporized sample through a capillary column. The column contains a stationary phase that interacts with the compounds in the sample. Based on their boiling points and affinity for the stationary phase, different compounds travel through the column at different rates, achieving separation.

-

Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the MS ion source. Here, it is fragmented into characteristic ions by electron ionization (EI). These ions are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical fingerprint. The total ion chromatogram (TIC) plots signal intensity versus retention time, while the mass spectrum of a given peak confirms its identity. Purity is determined by calculating the area percentage of the main 1,2-epoxyheptane peak relative to the total area of all detected peaks.

Instrumentation, Materials, and Reagents

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a split/splitless injector and a 7693A Autosampler.

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

Software: Agilent MassHunter Workstation Software (or equivalent) with NIST/Wiley Mass Spectral Library.

Materials and Reagents

-

1,2-Epoxyheptane: Reference standard (>99.5% purity).

-

Solvent: Dichloromethane (CH₂Cl₂), HPLC or GC-MS grade, high purity.[6][7]

-

Carrier Gas: Helium (He), ultra-high purity (99.999%).[8]

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[9]

-

Pipettes and Syringes: Calibrated volumetric pipettes and gas-tight syringes.

Detailed Experimental Protocol

GC-MS Operating Conditions

The selection of GC-MS parameters is critical for achieving optimal separation and sensitivity. A non-polar column is chosen due to the relatively non-polar nature of 1,2-epoxyheptane. The temperature program is designed to ensure sharp peaks for volatile compounds while allowing for the elution of any potential higher-boiling impurities.

| Parameter | Setting | Rationale |

| GC System | ||

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A 5% phenyl-methylpolysiloxane non-polar column provides excellent separation for a wide range of volatile organic compounds (VOCs).[8] |

| Injector | Split/Splitless | |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |

| Injection Mode | Split (100:1 ratio) | A high split ratio prevents column overloading and ensures sharp, symmetrical peaks for a high-concentration sample. |

| Injection Volume | 1 µL | Standard volume for reproducible injections. |

| Carrier Gas | Helium | Inert gas that does not interact with the sample or stationary phase. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for column efficiency and separation.[8] |

| Oven Program | ||

| Initial Temp. | 50 °C, hold for 2 minutes | Allows for focusing of volatile compounds at the head of the column. |

| Ramp Rate | 10 °C/min to 280 °C | A controlled ramp effectively separates compounds with different boiling points.[10] |

| Final Temp. | 280 °C, hold for 5 minutes | Ensures that all potential higher-boiling impurities are eluted from the column. |

| MS System | ||

| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for creating reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | Standard energy that produces a consistent and extensive fragmentation library (NIST).[10] |

| Source Temp. | 230 °C | Prevents condensation of analytes in the ion source. |

| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination. |

| Mass Scan Range | 35 - 350 amu | A wide scan range captures the molecular ion and key fragments of 1,2-epoxyheptane and potential impurities. |

| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from saturating the detector.[11] |

Standard and Sample Preparation

Proper sample preparation is crucial to avoid contamination and ensure accurate results. All glassware must be scrupulously clean, and high-purity solvents should be used.[7][12]

Step-by-Step Protocol:

-

Stock Standard Preparation (1000 µg/mL):

-

Accurately weigh approximately 10 mg of 1,2-epoxyheptane reference standard into a 10 mL volumetric flask.

-